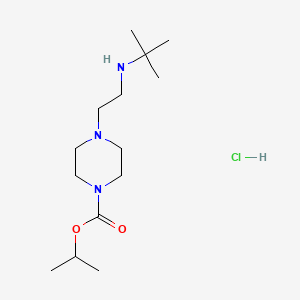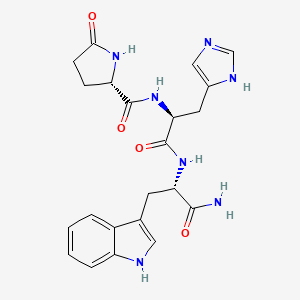
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: L-tryptophanamide, 5-oxo-L-proline, and L-histidine. Its complex structure allows it to participate in a variety of biochemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.
Substitution: The histidine residue can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of tryptophan, reduced peptide fragments, and substituted histidine derivatives. These products can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The peptide is used in the production of bioactive compounds and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Vergleich Mit ähnlichen Verbindungen
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can be compared with other similar peptides, such as:
Gonadorelin: A decapeptide that stimulates the release of gonadotropins.
Protirelin: A tripeptide that stimulates the release of thyroid-stimulating hormone (TSH).
Thyrotropin-releasing hormone (TRH): A tripeptide that regulates the release of TSH and prolactin.
The uniqueness of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- lies in its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike other peptides, it combines the structural features of tryptophan, proline, and histidine, making it a versatile compound for various research purposes.
Eigenschaften
CAS-Nummer |
33217-51-5 |
|---|---|
Molekularformel |
C22H25N7O4 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H25N7O4/c23-20(31)17(7-12-9-25-15-4-2-1-3-14(12)15)28-22(33)18(8-13-10-24-11-26-13)29-21(32)16-5-6-19(30)27-16/h1-4,9-11,16-18,25H,5-8H2,(H2,23,31)(H,24,26)(H,27,30)(H,28,33)(H,29,32)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
RPCCMVHZNGWHPM-BZSNNMDCSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


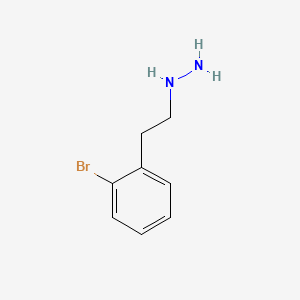
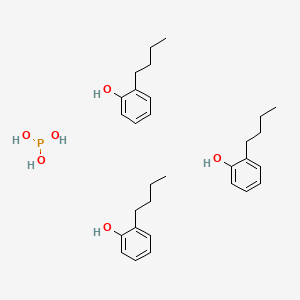
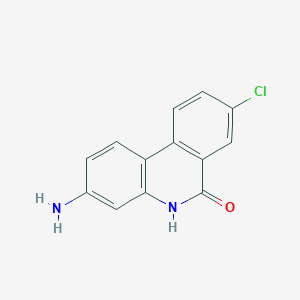
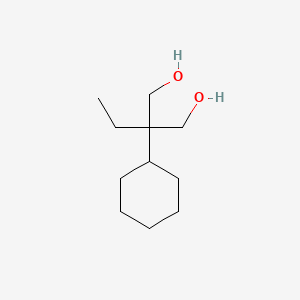
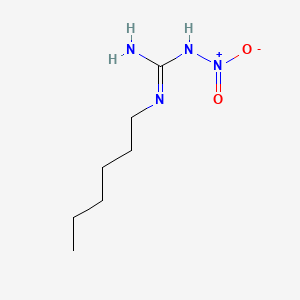
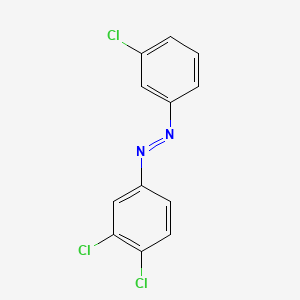
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)
![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)
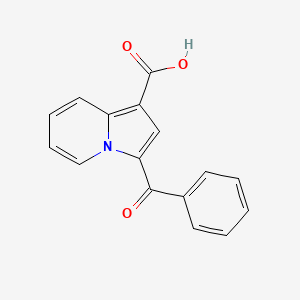
![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)

![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
